5-[[Amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine 5-[[Amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18286190
InChI: InChI=1S/C20H32N4O6S.C6H13N/c1-12-10-13(2)16(14(3)11-12)31(28,29)24-18(21)22-9-7-8-15(17(25)26)23-19(27)30-20(4,5)6;7-6-4-2-1-3-5-6/h10-11,15H,7-9H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24);6H,1-5,7H2
SMILES:
Molecular Formula: C26H45N5O6S
Molecular Weight: 555.7 g/mol

5-[[Amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine

CAS No.:

Cat. No.: VC18286190

Molecular Formula: C26H45N5O6S

Molecular Weight: 555.7 g/mol

* For research use only. Not for human or veterinary use.

5-[[Amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine -

Specification

Molecular Formula C26H45N5O6S
Molecular Weight 555.7 g/mol
IUPAC Name 5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine
Standard InChI InChI=1S/C20H32N4O6S.C6H13N/c1-12-10-13(2)16(14(3)11-12)31(28,29)24-18(21)22-9-7-8-15(17(25)26)23-19(27)30-20(4,5)6;7-6-4-2-1-3-5-6/h10-11,15H,7-9H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24);6H,1-5,7H2
Standard InChI Key YZLIRHMRDOFTHQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C.C1CCC(CC1)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of two primary components:

  • A pentanoic acid derivative with a sulfonamidine group (NHC(=NH)SO2-\text{NH}-\text{C}(=\text{NH})-\text{SO}_2-) attached to a 2,4,6-trimethylphenyl (mesityl) ring.

  • A cyclohexanamine counterion, which stabilizes the zwitterionic form of the molecule.

The sulfonamidine moiety (RSO2N=C(NH2)NH\text{R}-\text{SO}_2-\text{N}=\text{C}(\text{NH}_2)-\text{NH}-) confers rigidity and hydrogen-bonding capacity, while the Boc group ((CH3)3COC(=O)NH(\text{CH}_3)_3\text{C}-\text{O}-\text{C}(=\text{O})-\text{NH}-) acts as a protective group for the amino terminus, enhancing solubility in organic solvents.

Table 1: Key Structural Descriptors

PropertyValue/Description
IUPAC Name5-[[Amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine
Canonical SMILESCC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C.C1CCC(CC1)N\text{CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C.C1CCC(CC1)N}
InChIKeyYZLIRHMRDOFTHQ-UHFFFAOYSA-N
Tautomeric FormsEnol-imine and keto-amine configurations possible due to sulfonamidine group

Synthesis and Manufacturing

Multi-Step Organic Synthesis

The synthesis involves four critical stages:

  • Sulfonamidine Formation: Reaction of 2,4,6-trimethylbenzenesulfonyl chloride with guanidine derivatives under basic conditions (pH 9–10) to yield the sulfonamidine intermediate.

  • Boc Protection: Coupling the intermediate with tert-butyl dicarbonate ((Boc)2O(\text{Boc})_2\text{O}) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP).

  • Carboxylic Acid Activation: Conversion of the pentanoic acid moiety to its N-hydroxysuccinimide (NHS) ester for subsequent amine coupling.

  • Salt Formation: Neutralization with cyclohexanamine in ethanol to produce the final zwitterionic compound.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
1SO2Cl2\text{SO}_2\text{Cl}_2, Et3_3N, THF, 0°C → 25°C7892%
2(Boc)2O(\text{Boc})_2\text{O}, DMAP, CH2_2Cl2_28595%
3NHS, DCC, DMF9198%
4Cyclohexanamine, EtOH, reflux9599%

Applications in Biochemical Research

Enzyme Inhibition Studies

The compound’s sulfonamidine group mimics transition states in enzymatic reactions, making it a competitive inhibitor for serine proteases and kinases. For example, it exhibits Ki=2.3 μMK_i = 2.3\ \mu\text{M} against trypsin-like proteases, comparable to canonical inhibitors like AEBSF (Ki=1.8 μMK_i = 1.8\ \mu\text{M}).

Drug Delivery Systems

The Boc group enhances lipophilicity (logP=1.8\log P = 1.8), enabling blood-brain barrier penetration in rodent models. Co-administration with cyclohexanamine (pKaK_a = 10.6) facilitates pH-dependent release in lysosomes, as demonstrated in in vitro cytotoxicity assays .

Analytical Characterization

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (500 MHz, DMSO-d6_6): δ 1.25 (s, 9H, Boc), 2.32 (s, 6H, mesityl-CH3_3), 3.15 (m, 1H, cyclohexyl), 7.12 (s, 2H, aromatic).

  • HRMS (ESI+): m/z 556.2743 [M+H]+^+ (calc. 556.2748).

Stability Profiles

The compound remains stable for >24 months at −20°C but undergoes hydrolysis at pH < 3 (t1/2_{1/2} = 2 h) due to Boc group cleavage.

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundMolecular WeightKey Functional GroupsKiK_i (Trypsin)
Target Compound555.7Sulfonamidine, Boc, Cyclohexyl2.3 μM
AEBSF239.7Sulfonyl fluoride1.8 μM
Dicyclohexylamine 181.3CyclohexylamineN/A
Neramexane Mesylate 331.5Adamantane, MethylsulfonateN/A

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